Direct Comparison of Cytostatic Activity: Sodium Metavanadate vs. Sodium Orthovanadate in DU-145 Prostate Cancer Cells
In a direct head-to-head study, sodium metavanadate (NaVO₃) exhibited an IC₅₀ of 12.74 ± 5.38 µM against DU-145 prostate cancer cells, compared to sodium orthovanadate (Na₃VO₄) with an IC₅₀ of 8.94 ± 2.90 µM [1]. While orthovanadate is marginally more potent, metavanadate provides a distinct alternative with a different activity profile and potentially reduced off-target effects at equivalent concentrations.
| Evidence Dimension | Cytostatic activity (IC₅₀) |
|---|---|
| Target Compound Data | 12.74 ± 5.38 µM |
| Comparator Or Baseline | Sodium orthovanadate: 8.94 ± 2.90 µM |
| Quantified Difference | Sodium orthovanadate is ~1.42× more potent |
| Conditions | DU-145 prostate cancer cells; MTT assay |
Why This Matters
This quantitative comparison enables informed selection of the optimal vanadate salt for specific cancer research applications, balancing potency with other experimental parameters.
- [1] Korbecki, J., et al. (2026). Comparison of the Effects of Sodium Orthovanadate and Sodium Metavanadate on the Growth and Survival of DU-145 Prostate Cancer Cells. Biological Trace Element Research. View Source
